

# Technical Guide: tert-Butyl 2-(piperazin-1-yl)acetate (CAS 112257-22-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 2-(piperazin-1-yl)acetate*

Cat. No.: *B181056*

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## Introduction

**tert-Butyl 2-(piperazin-1-yl)acetate**, registered under CAS number 112257-22-4, is a bifunctional organic compound widely utilized as a synthetic intermediate and building block in medicinal chemistry.<sup>[1]</sup> Its structure incorporates a piperazine ring, a secondary amine, and a protected carboxylic acid (tert-butyl ester), making it a versatile component for the synthesis of more complex molecules. Notably, this compound has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.<sup>[2][3][4]</sup> This guide provides a comprehensive overview of the available chemical data, synthetic considerations, and applications of **tert-butyl 2-(piperazin-1-yl)acetate**.

## Chemical and Physical Properties

The physicochemical properties of **tert-butyl 2-(piperazin-1-yl)acetate** are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
CAS Number	112257-22-4	[5]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	200.28 g/mol	[5][6]
IUPAC Name	tert-butyl 2-(piperazin-1-yl)acetate	
Synonyms	tert-butyl 1-piperazinylnacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester	[5][6]
Physical Form	Colorless to light yellow liquid	[5][6]
Boiling Point	275.4 ± 25.0 °C (Predicted)	[1][6]
Density	0.998 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][6]
pKa	8.94 ± 0.10 (Predicted)	[6]
Storage Conditions	Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon)	[5][6]

## Synthesis and Experimental Protocols

While **tert-butyl 2-(piperazin-1-yl)acetate** is commercially available from numerous suppliers, a detailed, peer-reviewed experimental protocol for its specific synthesis is not readily available in the public domain. However, its synthesis can be approached through established methods for the mono-N-alkylation of piperazine. A general, representative protocol is described below.

### General Synthetic Approach: N-Alkylation of Piperazine

The synthesis involves the reaction of piperazine with a suitable electrophile, such as tert-butyl bromoacetate, in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.

### Illustrative Experimental Protocol:

- Materials: Piperazine, tert-butyl bromoacetate, a suitable solvent (e.g., acetonitrile, dichloromethane), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
- Procedure:
  - Dissolve a significant molar excess of piperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution in an ice bath.
  - Slowly add a solution of tert-butyl bromoacetate (1 equivalent) in the same solvent to the piperazine solution.
  - Add the base (e.g., DIPEA, 1.1 equivalents) to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for several hours to overnight.
  - Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).
  - Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the excess piperazine and salts.
  - The organic layer is then dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel to yield pure **tert-butyl 2-(piperazin-1-yl)acetate**.

## Applications in Drug Discovery: A Bifunctional Linker for PROTACs

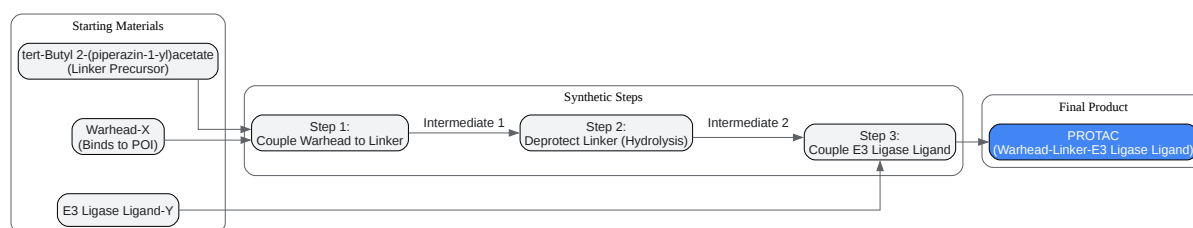
The primary application of **tert-butyl 2-(piperazin-1-yl)acetate** in contemporary drug discovery is as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4]

The structure of **tert-butyl 2-(piperazin-1-yl)acetate** is well-suited for this purpose:

- The secondary amine on the piperazine ring provides a nucleophilic site for covalent attachment to a warhead (the ligand that binds to the POI) or to the E3 ligase ligand.
- The tert-butyl ester is a protecting group for a carboxylic acid. This ester can be hydrolyzed to reveal a carboxylic acid, which can then be coupled to the other component of the PROTAC (either the E3 ligase ligand or the warhead) via an amide bond formation.

The piperazine moiety itself can also impart favorable physicochemical properties to the resulting PROTAC, such as improved solubility and rigidity.[3]

Below is a conceptual workflow illustrating the role of **tert-butyl 2-(piperazin-1-yl)acetate** in the synthesis of a PROTAC.



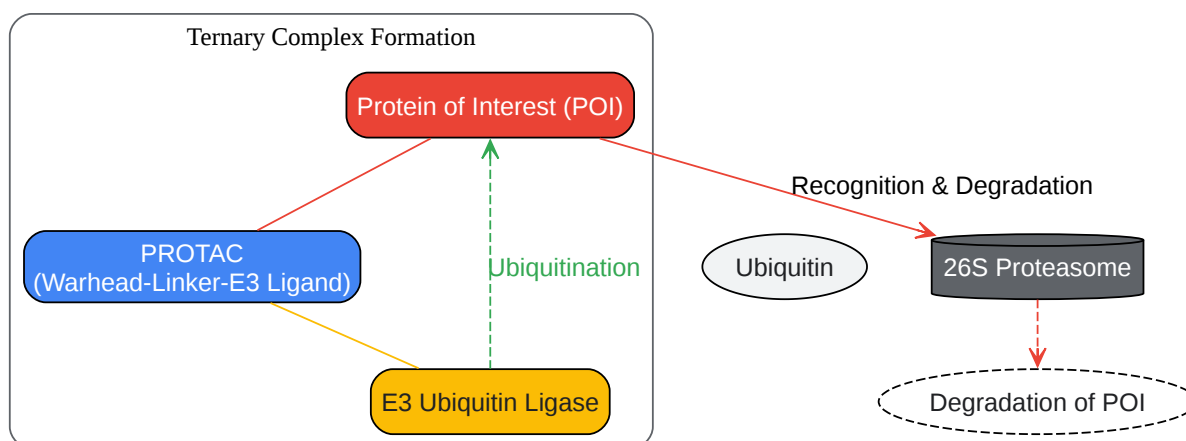
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Conceptual workflow for PROTAC synthesis.

## Biological Activity and Signaling Pathways

As a synthetic intermediate, **tert-butyl 2-(piperazin-1-yl)acetate** is not designed to have intrinsic biological activity. There is no publicly available data to suggest that it directly modulates any specific signaling pathways or has a pharmacological effect on its own. Its function is to be a structural component of a larger, biologically active molecule. The biological activity and the signaling pathways affected by a molecule containing this linker are determined by the warhead and the E3 ligase ligand that are incorporated into the final PROTAC structure.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.



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General mechanism of action for a PROTAC.

## Spectroscopic Data

Detailed, publicly available spectroscopic data such as  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, IR, and Mass Spectrometry for **tert-butyl 2-(piperazin-1-yl)acetate** are limited. While many commercial suppliers possess this data and can provide it upon request with a purchase, it is not typically published in peer-reviewed literature for such a common building block. Researchers are advised to obtain a Certificate of Analysis (CoA) from their supplier, which will contain this characterization data.

## Safety and Handling

**tert-Butyl 2-(piperazin-1-yl)acetate** is classified as a warning-level hazard.[5] The following hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**tert-Butyl 2-(piperazin-1-yl)acetate** is a valuable and versatile chemical building block with significant applications in modern drug discovery, particularly as a linker in the synthesis of PROTACs. While it does not possess intrinsic biological activity, its bifunctional nature allows for the efficient construction of complex molecules designed to modulate biological systems. A thorough understanding of its chemical properties and synthetic utility is essential for researchers and scientists working in the field of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Technical Guide: tert-Butyl 2-(piperazin-1-yl)acetate (CAS 112257-22-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181056#cas-112257-22-4-chemical-data]

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